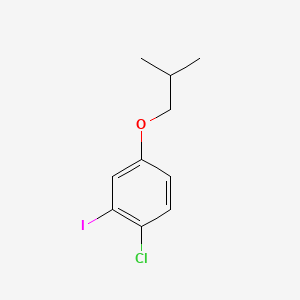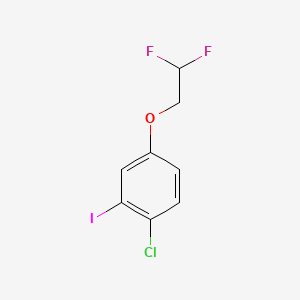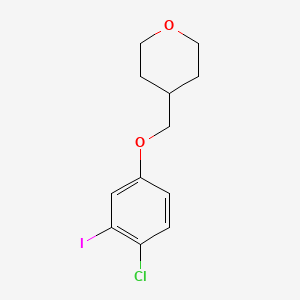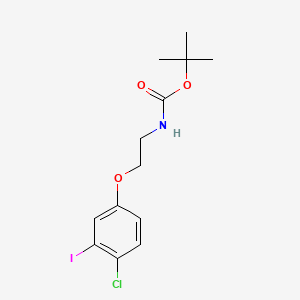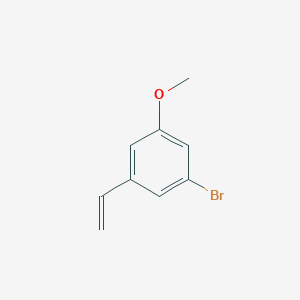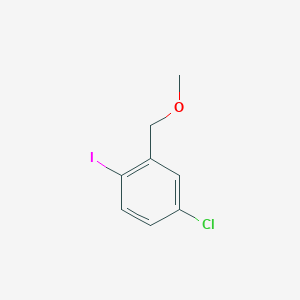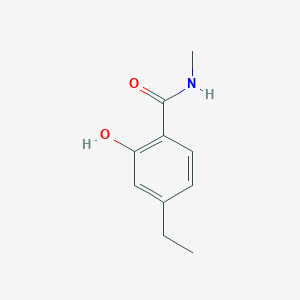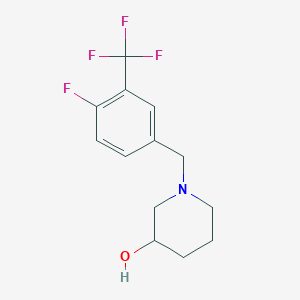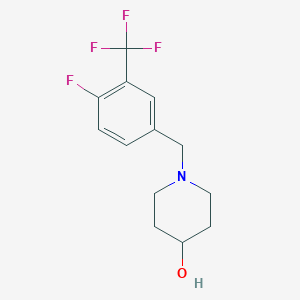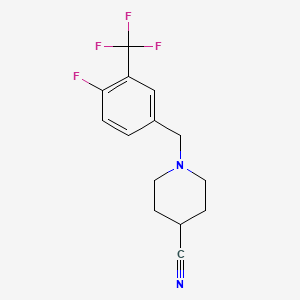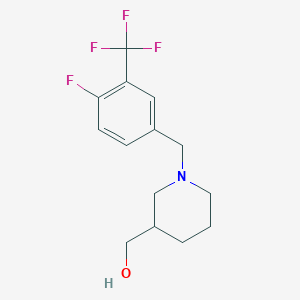
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-yl)methanol: is a fluorinated organic compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-yl)methanol typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-fluoro-3-(trifluoromethyl)benzyl chloride, is reacted with piperidine under basic conditions to form the benzyl-piperidine intermediate.
Reduction to Alcohol: The benzyl-piperidine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The alcohol group in (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-yl)methanol can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo further reduction reactions, particularly at the benzyl group, using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Further reduced alcohols or hydrocarbons.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Catalysis: Potential use in catalytic processes due to its unique electronic properties imparted by the fluoro and trifluoromethyl groups.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.
Biological Probes: Used in the design of molecular probes for studying biological systems.
Industry:
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Agrochemicals: Potential use in the synthesis of novel agrochemicals with improved efficacy and environmental profiles.
作用機序
The mechanism of action of (1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-3-yl)methanol is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity through electronic and steric effects.
類似化合物との比較
- **(4-Fluorobenzyl)piperidine
- **(3-(Trifluoromethyl)benzyl)piperidine
- **(4-Fluoro-3-(trifluoromethyl)phenyl)methanol
Uniqueness:
Electronic Properties: The combination of fluoro and trifluoromethyl groups imparts unique electronic properties that can influence reactivity and binding interactions.
Versatility: The compound’s structure allows for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry.
特性
IUPAC Name |
[1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO/c15-13-4-3-10(6-12(13)14(16,17)18)7-19-5-1-2-11(8-19)9-20/h3-4,6,11,20H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODHHHAJSFUIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
